![molecular formula C19H17N3O4S2 B2534510 (E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351663-55-2](/img/structure/B2534510.png)
(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
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Description
(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4S2 and its molecular weight is 415.48. The purity is usually 95%.
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Biological Activity
(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an anticoagulant. This article reviews the biological activity associated with this compound, including its mechanisms of action, efficacy in clinical studies, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrothiazolo-pyridine core linked to a furan-2-carboxamide moiety. The presence of the styrylsulfonyl group enhances its biological activity by potentially influencing its interaction with target proteins.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Inhibition of Hsp90 : Some derivatives have shown binding affinity to heat shock protein 90 (Hsp90), leading to inhibition of cancer cell growth by disrupting protein folding and stability essential for tumor progression .
- Anticoagulant Activity : The compound has been identified as a potent inhibitor of factor Xa (FXa), which plays a crucial role in the coagulation cascade. This inhibition suggests potential use in preventing thromboembolic events .
- Induction of Apoptosis : Similar compounds have been noted for their ability to induce mitotic arrest and apoptosis in cancer cells, enhancing their potential as anticancer agents .
Biological Activity Data
Biological Activity | Reference |
---|---|
Anticancer (inhibition of Hsp90) | |
Anticoagulant (FXa inhibition) | |
Induction of Apoptosis |
Case Studies
- Anticancer Efficacy : A study on styrylsulfonyl-methylpyridine derivatives found that lead compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the structure can enhance anticancer properties .
- Anticoagulant Studies : Clinical evaluations have shown that FXa inhibitors derived from similar sulfonamide structures exhibit rapid onset and sustained anticoagulant effects with fewer side effects compared to traditional therapies .
Research Findings
Recent studies have focused on synthesizing analogs of this compound to optimize its pharmacological profile. Key findings include:
- Potency against Cancer Cells : Compounds derived from this class have shown IC50 values in the nanomolar range against various cancer cell lines.
- Safety Profile : In animal models, these compounds demonstrated a favorable safety profile with minimal toxicity observed at therapeutic doses.
Properties
IUPAC Name |
N-[5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S2/c23-18(16-7-4-11-26-16)21-19-20-15-8-10-22(13-17(15)27-19)28(24,25)12-9-14-5-2-1-3-6-14/h1-7,9,11-12H,8,10,13H2,(H,20,21,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGAXIERXXHJY-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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